molecular formula C12H17NO B1591807 2-(3-Phenylpyrrolidin-3-yl)ethanol CAS No. 52423-63-9

2-(3-Phenylpyrrolidin-3-yl)ethanol

Cat. No. B1591807
CAS RN: 52423-63-9
M. Wt: 191.27 g/mol
InChI Key: JBGZJQULYGMJGT-UHFFFAOYSA-N
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Description

2-(3-Phenylpyrrolidin-3-yl)ethanol, also known as PPE, is a chemical compound that has been of interest to scientists due to its potential applications in various fields. PPE is a chiral molecule, which means it has two mirror-image forms that differ in their spatial arrangement. This property makes PPE a useful tool in studying the effects of chirality on biological systems.

Mechanism Of Action

The mechanism of action of 2-(3-Phenylpyrrolidin-3-yl)ethanol is not fully understood. It is believed to interact with certain proteins and enzymes in the body, which may be involved in the development and progression of various diseases.

Biochemical And Physiological Effects

2-(3-Phenylpyrrolidin-3-yl)ethanol has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of certain cancer cells and to have neuroprotective effects in animal models of neurological disorders. 2-(3-Phenylpyrrolidin-3-yl)ethanol has also been shown to have anti-inflammatory and antioxidant properties.

Advantages And Limitations For Lab Experiments

One advantage of using 2-(3-Phenylpyrrolidin-3-yl)ethanol in lab experiments is its chiral nature, which allows researchers to study the effects of chirality on biological systems. However, one limitation is that 2-(3-Phenylpyrrolidin-3-yl)ethanol is not widely available and can be expensive to synthesize.

Future Directions

There are several future directions for research on 2-(3-Phenylpyrrolidin-3-yl)ethanol. One area of interest is the development of new anticancer drugs based on the structure of 2-(3-Phenylpyrrolidin-3-yl)ethanol. Researchers are also exploring the potential use of 2-(3-Phenylpyrrolidin-3-yl)ethanol in the treatment of neurological disorders, and are investigating its mechanism of action in more detail. Additionally, there is interest in developing new synthesis methods for 2-(3-Phenylpyrrolidin-3-yl)ethanol that are more efficient and cost-effective.

Scientific Research Applications

2-(3-Phenylpyrrolidin-3-yl)ethanol has been studied for its potential applications in drug discovery and development. It has been shown to have activity against certain types of cancer cells, and researchers are exploring its use as a lead compound for developing new anticancer drugs. 2-(3-Phenylpyrrolidin-3-yl)ethanol has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

2-(3-phenylpyrrolidin-3-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c14-9-7-12(6-8-13-10-12)11-4-2-1-3-5-11/h1-5,13-14H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBGZJQULYGMJGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1(CCO)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50594101
Record name 2-(3-Phenylpyrrolidin-3-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50594101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Phenylpyrrolidin-3-yl)ethanol

CAS RN

52423-63-9
Record name 3-Phenyl-3-pyrrolidineethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52423-63-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-Phenylpyrrolidin-3-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50594101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Combine (3-phenyl-5-oxopyrrolidin-3-yl)acetic acid ethyl ester (171 g, 0.69 mol) and tetrahydrofuran (2 L). Cool to about 5° C. Slowly, add over about 15 minutes a solution of lithium aluminum hydride in tetrahydrofuran (2.24 L, 1 M, 2.24 mol). After the addition is complete heat to about 60° C. After 18 hours, cool in an ice-bath. Slowly quench by adding a saturated aqueous solution of sodium potassium tartrate (208 mL). After the quench is complete, add Na2SO4 (100 g) and celite (150 g) and stir. After 3 hours, dilute the reaction mixture with tetrahydrofuran (2 L) and filter. Suspend the solids in diethyl ether (2 L) and and filter. Combine the filtrates and concentrate the in vacuo to give the title compound: mp; 106-110° C. Rf=0.12 (silica gel dichloromethane/methanol/concentrated aqueous ammonia, 9/1/0.1).
Quantity
171 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2.24 L
Type
solvent
Reaction Step Two
Quantity
2 L
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Combine (3-phenyl-5-oxopyrrolidin-3-yl)acetic acid ethyl ester (301 g, 1.25 mol) and tetrahydrofuran (3.5 L). Cool to about 5° C. Slowly, add portionwise over about 45 minutes a solution of lithium aluminum hydride in tetrahydrofuran (3.9 L, 1M, 3.9 mol). After the addition is complete heat to 60° C. After 18 hours, cool in an ice-bath. Add water/tetrahydrofuran 1/1 (1.95 L) dropwise at such a rate that the temperature of the reaction mixture does not rise above 20° C. Dilute the reaction mixtur tetrahydrofura tetrahydrofuran (2.25 L) and stir. After 1.5 hours, filter the reaction mixture. Suspend the solids in diethyl ether (3 L) and filter. Combine the filtrates and concentrate the in vacuo to give a residue. Combine the residue and dichloromethane (4 L) and extract three times with water (1 L). Dry the organic layer over MgSO4, filter, and concentrate in vacuo to obtain a solid. Triturate the solid with diethyl ether (0.3 L), collect by filtration, rinse with diethyl ether, and dry to give the title compound: Rf =0.12 (silica gel dichloromethane/methanol/concentrated aqueous ammonia, 9/1/0.1).
Quantity
301 g
Type
reactant
Reaction Step One
Quantity
3.5 L
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
3.9 L
Type
reactant
Reaction Step Three
Name
water tetrahydrofuran
Quantity
1.95 L
Type
reactant
Reaction Step Four
Quantity
2.25 L
Type
reactant
Reaction Step Five
Quantity
4 L
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-Phenylpyrrolidin-3-yl)ethanol
Reactant of Route 2
2-(3-Phenylpyrrolidin-3-yl)ethanol
Reactant of Route 3
2-(3-Phenylpyrrolidin-3-yl)ethanol
Reactant of Route 4
2-(3-Phenylpyrrolidin-3-yl)ethanol
Reactant of Route 5
2-(3-Phenylpyrrolidin-3-yl)ethanol
Reactant of Route 6
2-(3-Phenylpyrrolidin-3-yl)ethanol

Citations

For This Compound
1
Citations
E Climent, M Biyikal, K Gawlitza, T Dropa… - Sensors and Actuators B …, 2017 - Elsevier
A novel mesoporous silica material containing boron–dipyrromethene (BODIPY) moieties (I) is employed for the detection of nerve agent simulants (NASs) and the organophosphate …
Number of citations: 33 www.sciencedirect.com

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